2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid
Description
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Properties
IUPAC Name |
2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)12-16-13-24(10-5-11-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXXQBCSEALGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The Fmoc group is then introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Biological Activity
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is a complex organic compound known for its unique spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the fields of medicinal chemistry and peptide synthesis due to its stability and reactivity.
The molecular formula of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is with a molecular weight of 391.5 g/mol. Its structure includes a spirocyclic core that contributes to its biological activity, particularly in interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2361825-15-0 |
The biological activity of this compound primarily stems from its ability to participate in peptide synthesis and its potential interaction with various biological targets. The Fmoc group allows for selective protection of amines during synthesis, facilitating the formation of peptides that can exhibit specific biological activities, including enzyme inhibition and receptor modulation.
In Vitro Studies
Research has demonstrated that derivatives of this compound can exhibit significant biological activity in vitro. For example, studies have shown that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit serine proteases, which play crucial roles in various physiological processes.
- Cell Proliferation : Compounds related to this structure have shown effects on cell proliferation rates in cancer cell lines, suggesting potential applications in cancer therapeutics.
Case Studies
- Peptide Synthesis : A study demonstrated the successful use of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid as an intermediate in synthesizing bioactive peptides that exhibited antimicrobial properties.
- Anticancer Activity : In a series of experiments, analogs of this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Applications in Research
The compound is utilized extensively in:
- Peptide Synthesis : As an intermediate in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with potential therapeutic applications.
- Drug Development : Investigated for its potential role in developing new drugs targeting specific diseases through its interactions with biological macromolecules.
Q & A
Q. Analytical validation :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm spirocyclic geometry and Fmoc-group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for : ~443.17) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound is classified as hazardous (acute toxicity, skin/eye irritation). Mandatory protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: Respiratory irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced: How can reaction yields be optimized during Fmoc-protection of the azaspiro[3.4]octane core?
Answer:
Yield optimization requires:
- Temperature control : Maintain 0–5°C during Fmoc-Cl addition to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Anhydrous DCM or THF to stabilize reactive intermediates .
- Catalyst ratio : Use TEA in a 1.2:1 molar ratio relative to Fmoc-Cl to ensure complete deprotonation .
- Reaction monitoring : TLC (silica, eluent: 7:3 hexane/ethyl acetate) to track consumption of starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
